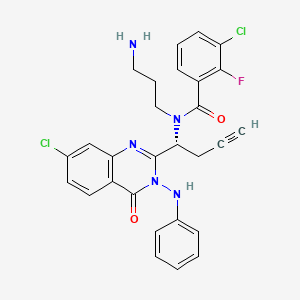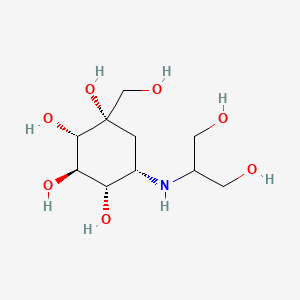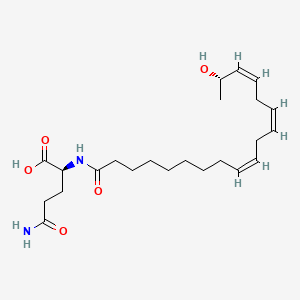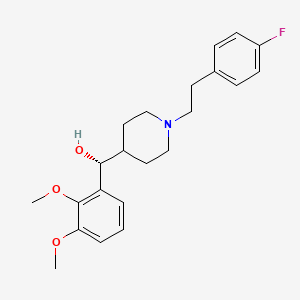
Fluorapacin
Descripción general
Descripción
Fluorapacin, also known as bis(4-fluorobenzyl)trisulfide (BFBTS), is a synthetic molecule derived from a bioactive natural product, dibenzyltrisulfide, found in a subtropical shrub, Petiveria allieacea . BFBTS has potent anticancer activities to a broad spectrum of tumor cell lines .
Synthesis Analysis
While specific synthesis details for Fluorapacin were not found, the enzymatic synthesis of fluorinated compounds has been summarized in recent research . This includes the use of various enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, and more .
Aplicaciones Científicas De Investigación
Cancer Treatment
Fluorapacin has shown promise in the field of oncology, particularly in the treatment of lung cancer. It targets tubulin, inhibiting its function, which is crucial for cell division. This mechanism makes it a potential therapeutic agent for neoplasms .
Tubulin Inhibition Research
As a tubulin inhibitor, Fluorapacin serves as a valuable tool for studying the role of tubulin in cellular processes. It helps in understanding the dynamics of microtubule assembly and disassembly, which is vital for cell morphology and intracellular transport .
Clinical Trial Development
Fluorapacin is actively being investigated in clinical trials, particularly for its efficacy and safety in treating advanced non-small cell lung cancer (NSCLC). These studies are crucial for determining the appropriate dosages and understanding the pharmacokinetics and pharmacodynamics of the drug .
Molecular Detection
In the realm of molecular detection, Fluorapacin could be used to design fluorescent probes that target tubulin. This application would be particularly useful in imaging studies to visualize the distribution of tubulin in cells .
Drug Design and Development
The incorporation of fluorine atoms in Fluorapacin makes it a subject of interest in drug design. The unique properties of fluorine can influence a drug’s potency, stability, and membrane permeability, providing insights into the development of new pharmaceuticals .
Biomedical Research
Fluorapacin’s role in biomedical research extends to its use in developing new therapeutic strategies. Its ability to inhibit tubulin could be leveraged in creating treatments for diseases where cell division is a factor, such as in certain respiratory diseases .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Fluorapacin primarily targets Tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in many cellular processes, including mitosis, intracellular transport, and maintenance of cell shape .
Mode of Action
Fluorapacin acts as a microtubule inhibitor . It binds to tubulin, disrupting the dynamics of microtubule assembly and disassembly. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Biochemical Pathways
cell division and apoptosis . By inhibiting tubulin, Fluorapacin disrupts the formation of the mitotic spindle necessary for cell division. This disruption can trigger cell cycle arrest and initiate programmed cell death or apoptosis .
Result of Action
The primary result of Fluorapacin’s action at the molecular and cellular level is the inhibition of cell division and induction of apoptosis in cancer cells . By disrupting microtubule dynamics, Fluorapacin prevents the proper formation of the mitotic spindle, leading to cell cycle arrest. This disruption can trigger apoptosis, leading to the death of the cancer cells .
Propiedades
IUPAC Name |
1-fluoro-4-[[(4-fluorophenyl)methyltrisulfanyl]methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2S3/c15-13-5-1-11(2-6-13)9-17-19-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOWUOOCXCXCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSSSCC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorapacin | |
CAS RN |
869811-23-4 | |
| Record name | Fluorapacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869811234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUORAPACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T47NS4W7UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-(dimethylamino)ethyl)-3-(((2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl)methyl)urea](/img/structure/B1684020.png)
![(2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide](/img/structure/B1684023.png)








